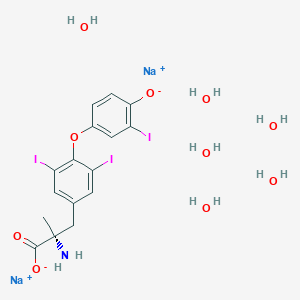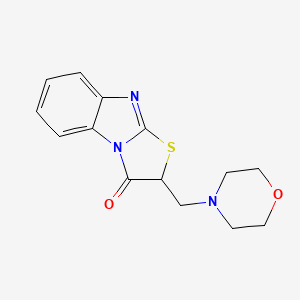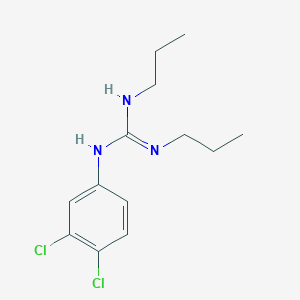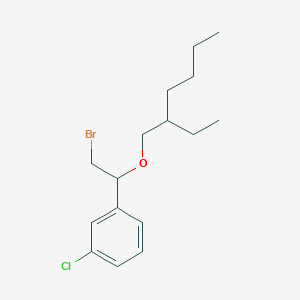
alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a bromomethyl group, a chlorobenzyl group, and an ethylhexyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide. In this case, the bromomethyl-m-chlorobenzyl halide reacts with the 2-ethylhexyl alkoxide under basic conditions to form the desired ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of phase transfer catalysts and controlled reaction environments to facilitate the etherification process .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers, while oxidation can produce alcohols or acids.
Applications De Recherche Scientifique
Alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the ether moiety can influence the compound’s solubility and distribution within biological systems. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexanol: A related compound used as a precursor in the synthesis of various ethers and esters.
Di-(2-ethylhexyl) phthalate: A plasticizer with similar structural features but different applications.
Ethylene glycol 2-ethylhexyl ether: Another ether with applications in coatings and industrial processes.
Uniqueness
Alpha-(Bromomethyl)-m-chlorobenzyl 2-ethylhexyl ether is unique due to the presence of both bromomethyl and chlorobenzyl groups, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propriétés
Numéro CAS |
21270-02-0 |
|---|---|
Formule moléculaire |
C16H24BrClO |
Poids moléculaire |
347.7 g/mol |
Nom IUPAC |
1-[2-bromo-1-(2-ethylhexoxy)ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C16H24BrClO/c1-3-5-7-13(4-2)12-19-16(11-17)14-8-6-9-15(18)10-14/h6,8-10,13,16H,3-5,7,11-12H2,1-2H3 |
Clé InChI |
PGANQLHZZXCHNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(CBr)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


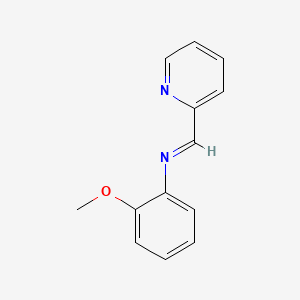

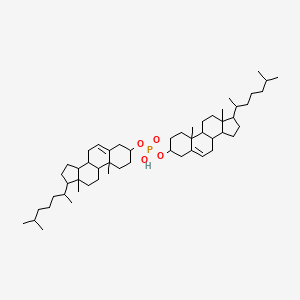
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
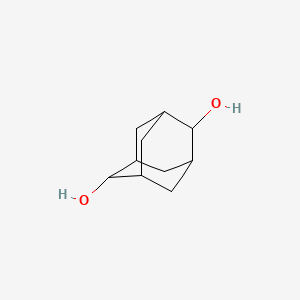

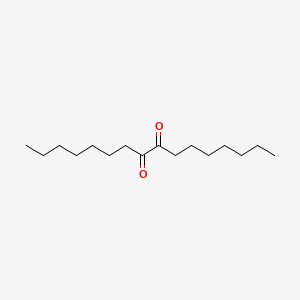
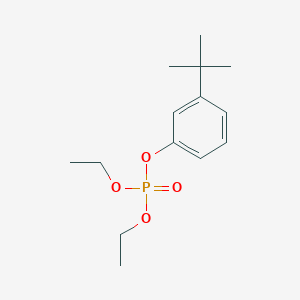
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
